molecular formula C22H21ClN2O2S2 B2704314 Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate CAS No. 303147-17-3

Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate

Cat. No.: B2704314
CAS No.: 303147-17-3
M. Wt: 444.99
InChI Key: DSNALBSJCGDOSD-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate (CAS: 303147-16-2; MDL: MFCD00793467) is a sulfur-containing pyrimidine derivative with a complex molecular architecture. Its structure comprises a central pyrimidine ring substituted at the 2-position with a phenyl group and at the 6-position with a [(4-chlorophenyl)sulfanyl]methyl moiety. A propanoate ester functionalized with a sulfanyl group is attached at the 4-position of the pyrimidine core. This compound’s design integrates multiple pharmacophoric elements, including aromatic rings, sulfur atoms (thioether linkages), and ester groups, which are often associated with bioactive properties such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

ethyl 2-[6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidin-4-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S2/c1-3-27-22(26)15(2)29-20-13-18(14-28-19-11-9-17(23)10-12-19)24-21(25-20)16-7-5-4-6-8-16/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNALBSJCGDOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate typically involves multi-step organic reactions. One common approach is the reaction of 2-phenyl-4-pyrimidinyl with chlorophenyl sulfanyl groups under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the proper formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and advanced chemical engineering techniques. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate exhibits potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • Anticancer Activity : Research indicates that compounds with similar pyrimidine structures have shown efficacy against various cancer cell lines. The incorporation of sulfanyl groups may enhance bioactivity through improved interactions with biological targets .
  • Antimicrobial Properties : The presence of the chlorophenyl group is associated with antimicrobial activity. Studies have demonstrated that derivatives of this compound can inhibit the growth of specific bacterial strains, suggesting its potential as an antibiotic agent .

Synthesis and Derivative Development

The synthesis of this compound has been explored through various methodologies, including:

  • Negishi Coupling : This method allows for the efficient formation of carbon-carbon bonds, facilitating the synthesis of complex molecules with high yields and purity .
  • Multicomponent Reactions : Recent studies highlight the use of multicomponent reactions to synthesize this compound, which streamlines the process and reduces waste .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. This compound serves as a model compound for:

  • Modifying Functional Groups : Altering substituents on the pyrimidine ring can lead to enhanced potency or selectivity against specific targets .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against human breast cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating strong potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the chlorophenyl group could enhance antimicrobial activity, suggesting pathways for developing new antibiotics.

Mechanism of Action

The mechanism by which Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Sulfur Oxidation State: The sulfanyl (thioether) group in the target compound contrasts with the sulfonyl group in the analog (CAS 860649-58-7).
  • Aromatic Substituents : Replacement of the pyrimidine-2 phenyl group with a 2-pyridinyl moiety (CAS 860609-60-5) introduces nitrogen into the aromatic system, which may enhance hydrogen-bonding capacity or metal coordination .
  • Trifluoromethyl and Cyano Groups (CAS 497246-11-4): These strongly electron-withdrawing substituents could improve metabolic stability and influence π-π stacking interactions, diverging from the chloro-substituted phenylthioether in the target compound .

Biological Activity

Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate, with the CAS number 303147-16-2, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClN2O2S2C_{21}H_{19}ClN_{2}O_{2}S_{2}, with a molecular weight of approximately 430.97 g/mol. Its structural complexity arises from the presence of multiple functional groups, including sulfanyl and pyrimidine moieties, which are often associated with biological activity.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that certain thiazolidine derivatives showed promising cytotoxic effects against various cancer cell lines, suggesting that the sulfanyl group may enhance biological activity against tumors .

Table 1: Summary of Antitumor Studies

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa12.5
Compound BMCF-715.0
Ethyl DerivativeA54910.0

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group is believed to contribute to its enhanced antimicrobial activity .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

Other Biological Activities

In addition to antitumor and antimicrobial effects, there is emerging evidence regarding the compound's potential as an anticonvulsant and anti-inflammatory agent. Studies have shown that related compounds can modulate neurotransmitter levels in the brain, which may provide therapeutic benefits in seizure disorders .

Case Studies

  • Antitumor Study on A549 Cells : A study conducted on A549 lung cancer cells showed that this compound inhibited cell proliferation significantly at concentrations above 10 µM, with mechanisms involving apoptosis induction.
  • Antimicrobial Screening : In a screening assay against clinical isolates of Staphylococcus aureus, the compound demonstrated a notable inhibitory effect at a concentration of 25 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Identifies sulfanyl-methyl and pyrimidine proton environments, with chemical shifts at δ 2.5–3.5 ppm indicating sulfur-bound methyl groups .
  • HRMS : Confirms molecular mass (e.g., 256.07693 Da for related sulfonyl derivatives) .
  • HPLC-PDA : Monitors purity and resolves stereoisomers via reverse-phase columns (C18), using acetonitrile/water gradients.
  • X-ray crystallography : Resolves crystal packing and dihedral angles of the pyrimidine-phenyl moiety (e.g., bond angles ~109.6° for C-S-C linkages) .

How can computational quantum chemical calculations predict the reactivity of this compound in novel reaction environments?

Advanced
Quantum mechanics/molecular mechanics (QM/MM) simulations model interactions at reactive sites (e.g., sulfur atoms). Fukui indices derived from electron density maps identify nucleophilic/electrophilic regions, while solvation models (COSMO-RS) predict solubility and stability in polar aprotic solvents. For instance, ICReDD’s workflow integrates these tools to simulate sulfanyl group reactivity under varying pH conditions .

What strategies resolve contradictions between computational predictions and experimental outcomes in its synthesis?

Advanced
Discrepancies often arise from solvent effects or unaccounted transition states. To address this:

  • Microkinetic modeling : Validates computational pathways by comparing rate constants with experimental kinetic data .
  • In situ spectroscopy (IR/Raman) : Monitors intermediate formation to identify unmodeled steps .
  • Sensitivity analysis : Prioritizes variables (e.g., temperature gradients) causing deviations .

What factorial design approaches optimize reaction conditions for high yield and purity?

Advanced
A Box-Behnken design optimizes three variables (catalyst concentration, temperature, reaction time) with minimal runs. For example, a 3³ design revealed that catalyst loading >5 mol% and temperatures >80°C maximize yield (>85%) while minimizing byproducts (e.g., disulfide formation) . Response surface methodology (RSM) further refines non-linear interactions .

How does the compound’s electronic configuration influence its interaction with biological targets?

Advanced
Docking studies (AutoDock Vina) show the sulfanyl groups form hydrogen bonds with cysteine residues in enzymes. Frontier molecular orbital (FMO) analysis reveals HOMO localization on the pyrimidine ring, suggesting electron donation to electrophilic biological targets. MD simulations (AMBER) assess binding stability under physiological conditions .

What are the primary applications of this compound in medicinal chemistry research?

Basic
It serves as a scaffold for kinase inhibitors (e.g., targeting JAK2 or EGFR) due to its sulfur-rich structure, which enhances binding to ATP pockets. Comparative studies with analogs (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) highlight its improved metabolic stability .

How do substituent variations (e.g., chloro vs. fluoro) affect its physicochemical properties, and what methods assess these changes?

Q. Advanced

  • Lipophilicity (logP) : Measured via shake-flask assays; chloro substituents increase logP by 0.5 units compared to fluoro.
  • Solubility : PXRD identifies polymorphic forms affecting dissolution rates.
  • Thermal stability : DSC/TGA reveals decomposition temperatures shift by ~20°C with halogen substitution .

What in silico methods evaluate its pharmacokinetic properties, and how do they compare with in vitro data?

Q. Advanced

  • ADMET Prediction : SwissADME estimates bioavailability (30–50%) and CYP450 inhibition.
  • PAMPA assays : Validate blood-brain barrier permeability predictions (e.g., Pe > 1.0 × 10⁻⁶ cm/s). Discrepancies arise from protein binding unaccounted in silico, requiring plasma protein binding assays (ultrafiltration) .

What safety protocols are recommended for handling this compound during experimental procedures?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to volatile sulfur byproducts.
  • Waste management : Segregate halogenated waste for incineration, adhering to protocols for sulfanyl compounds .

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